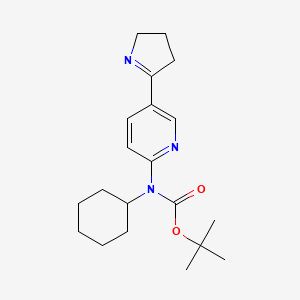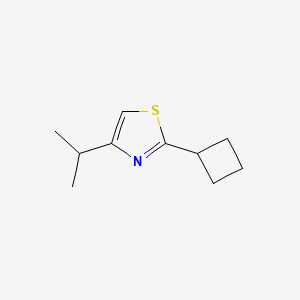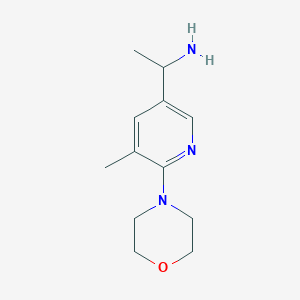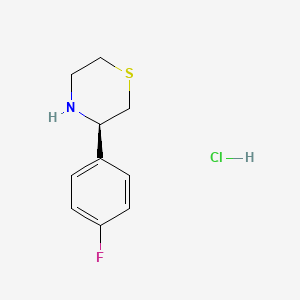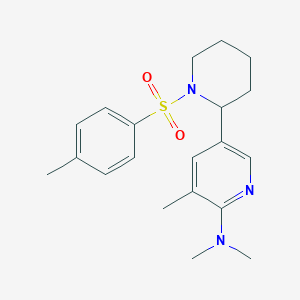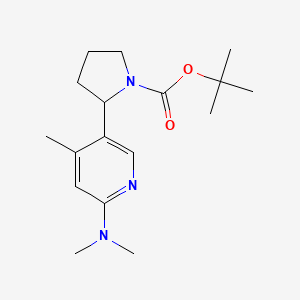
tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylamino group, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the dimethylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the purity and quality of the compound .
Analyse Des Réactions Chimiques
tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study the interactions between small molecules and biological targetsAdditionally, it may have industrial applications in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pyrrolidine ring are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(6-(dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate and tert-Butyl (Z)-3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate. These compounds share similar structural features but differ in their functional groups and overall reactivity.
Propriétés
Formule moléculaire |
C17H27N3O2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
tert-butyl 2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-12-10-15(19(5)6)18-11-13(12)14-8-7-9-20(14)16(21)22-17(2,3)4/h10-11,14H,7-9H2,1-6H3 |
Clé InChI |
JTTUFZOITPGJAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


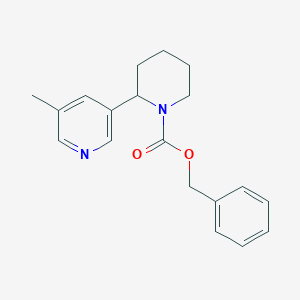
![3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15058011.png)
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)
![2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B15058034.png)

![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)
